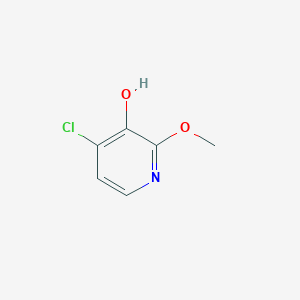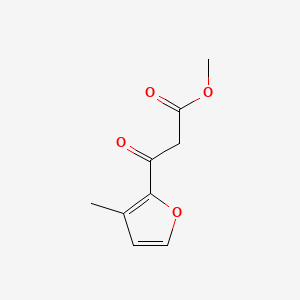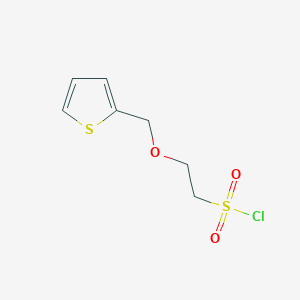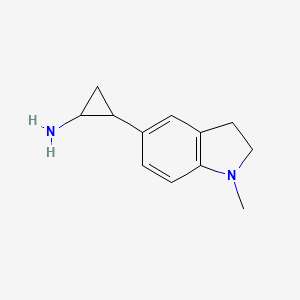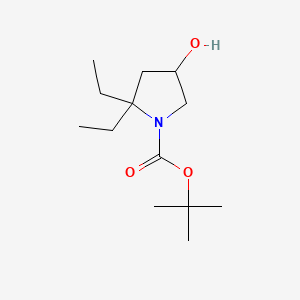
Tert-butyl2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its molecular formula C13H25NO3 and a molecular weight of 243.3 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 2,2-diethyl-4-hydroxypyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound .
科学的研究の応用
Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
2,2-diethyl-4-hydroxypyrrolidine: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-butyl 2,2-dimethyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with different alkyl groups, leading to variations in chemical properties and uses.
Uniqueness
Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and diethyl groups, which confer specific steric and electronic properties. These properties make it suitable for specialized applications in research and industry .
特性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC名 |
tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-6-13(7-2)8-10(15)9-14(13)11(16)17-12(3,4)5/h10,15H,6-9H2,1-5H3 |
InChIキー |
RBMKADNMROONIX-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(CN1C(=O)OC(C)(C)C)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)

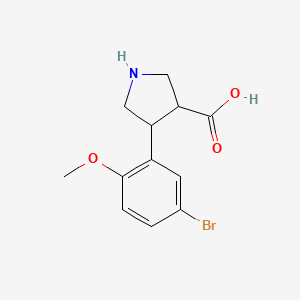


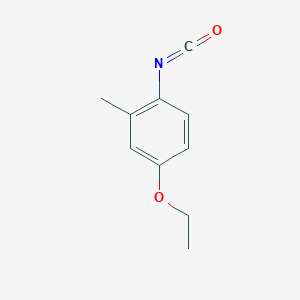

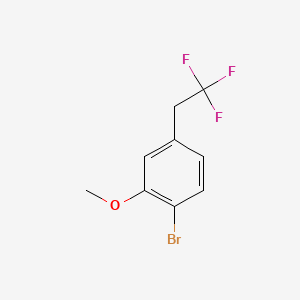
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
